7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is fused with a thiophene ring and substituted with chlorine and methyl groups. The molecular formula of this compound is C({12})H({10})ClN(_{3})S, and it has a molecular weight of 263.75 g/mol .
Biochemical Analysis
Biochemical Properties
7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound can induce apoptosis, a programmed cell death process, by activating specific signaling pathways. It can also influence cell proliferation by modulating the expression of genes involved in the cell cycle. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific kinases, which leads to the disruption of phosphorylation events critical for signal transduction. This compound can also bind to DNA and RNA, affecting gene expression and protein synthesis. Additionally, this compound can interact with various transcription factors, modulating their activity and the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with critical enzymes and proteins. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. Binding proteins can also facilitate its transport and localization within cells. The compound’s distribution can affect its activity and the duration of its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its interactions with biomolecules and its overall activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-diketone.
Cyclization to Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Chlorination and Methylation: The final steps involve the chlorination and methylation of the compound to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
7-Chloro-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine: Similar structure but with a phenyl group instead of a thiophene ring.
7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]triazine: Contains a triazine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and thiophene groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-2,5-dimethyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c1-7-6-10(13)16-12(14-7)11(8(2)15-16)9-4-3-5-17-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRUUJFRLADCGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183639 | |
Record name | 7-Chloro-2,5-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001183639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-47-3 | |
Record name | 7-Chloro-2,5-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889939-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,5-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001183639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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